Home > Products > Screening Compounds P137018 > N-(2-Hydroxypropyl)methacrylamide
N-(2-Hydroxypropyl)methacrylamide - 40704-75-4

N-(2-Hydroxypropyl)methacrylamide

Catalog Number: EVT-7855125
CAS Number: 40704-75-4
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Mureletecan (monomer of).
Overview

N-(2-Hydroxypropyl)methacrylamide is a versatile compound widely studied for its applications in polymer chemistry and biomedical fields. It is classified as an amide and methacrylate, which allows it to participate in various polymerization reactions, yielding polymers with unique properties. This compound is particularly notable for its hydrophilic nature, which enhances its compatibility with biological systems.

Source

N-(2-Hydroxypropyl)methacrylamide is synthesized from methacryloyl chloride and 1-aminopropan-2-ol, typically in the presence of a base such as sodium hydroxide. The resulting compound can be further modified or copolymerized to create a variety of functional materials.

Classification
  • Chemical Class: Amides and Methacrylates
  • CAS Number: 100-00-0 (for N-(2-hydroxypropyl)methacrylamide)
  • Molecular Formula: C₈H₁₅NO₂
Synthesis Analysis

Methods

The synthesis of N-(2-hydroxypropyl)methacrylamide generally involves the following steps:

  1. Reaction Setup: A solution of methacryloyl chloride is prepared in an organic solvent.
  2. Base Addition: 1-aminopropan-2-ol is added to the solution along with a stoichiometric amount of sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.
  3. Reaction Conditions: The mixture is stirred at room temperature for several hours until complete conversion is observed.

Technical Details

The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where characteristic peaks corresponding to the methacrylamide structure can be identified. For instance, peaks related to the amide proton and methylene groups are typically observed in the  1H NMR\text{ 1H NMR} spectrum .

Molecular Structure Analysis

Structure

N-(2-Hydroxypropyl)methacrylamide features a methacrylate group attached to a hydroxypropyl side chain. The chemical structure can be represented as follows:

H2C=C(C(O)C3H7)C(=O)NH2\text{H}_2C=C(\text{C}(O)\text{C}_3\text{H}_7)\text{C}(=O)\text{NH}_2

Data

Key molecular data include:

  • Molecular Weight: Approximately 155.21 g/mol
  • Melting Point: Not typically reported as it forms polymers rather than crystalline solids.
Chemical Reactions Analysis

Reactions

N-(2-Hydroxypropyl)methacrylamide can undergo various chemical reactions, including:

  1. Polymerization: It can participate in free radical polymerization to form poly(N-(2-hydroxypropyl)methacrylamide), which exhibits unique properties suitable for drug delivery and tissue engineering applications.
  2. Copolymers Formation: It can be copolymerized with other monomers to create amphiphilic copolymers with enhanced functionalities .

Technical Details

The polymerization process often requires initiators such as azobisisobutyronitrile (AIBN) or thermal initiation, which facilitates the formation of long-chain polymers under controlled conditions.

Mechanism of Action

Process

The mechanism of action for N-(2-hydroxypropyl)methacrylamide primarily revolves around its ability to form hydrophilic networks when polymerized. This hydrophilicity allows for:

  1. Water Absorption: The polymer can absorb significant amounts of water, making it suitable for hydrogels.
  2. Biocompatibility: Its structure promotes biocompatibility, making it ideal for biomedical applications like drug delivery systems.

Data

Studies have shown that polymers derived from N-(2-hydroxypropyl)methacrylamide exhibit controlled release properties, which are crucial for sustained drug delivery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on its state.
  • Solubility: Highly soluble in water due to its hydrophilic nature.

Chemical Properties

  • Reactivity: Can undergo free radical polymerization and reactions typical of methacrylates.
  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.

Relevant data include:

  • pH Stability Range: Stable between pH 4 and 8.
  • Thermal Stability: Decomposes at high temperatures (>200 °C).
Applications

N-(2-Hydroxypropyl)methacrylamide has found extensive use in various scientific fields:

  1. Biomedical Applications: Used in the development of hydrogels for drug delivery systems due to its biocompatibility and ability to form hydrophilic networks.
  2. Polymer Chemistry: Serves as a monomer for synthesizing advanced polymeric materials with tailored properties for specific applications.
  3. Nanotechnology: Utilized in the fabrication of nanoparticles and nanogels for targeted drug delivery and imaging applications .
Historical Development and Evolution of HPMA-Based Macromolecular Therapeutics

Origins of HPMA Copolymers: From Plasma Expanders to Drug Carriers

The scientific journey of N-(2-hydroxypropyl)methacrylamide (HPMA) began not as a drug carrier, but as a solution to a critical medical need: blood volume restoration. In the 1960s, researchers at the Czechoslovak Academy of Sciences pioneered the synthesis of HPMA homopolymers (pHPMA) as fully synthetic plasma expanders. This polymer, commercialized as Duxon™, underwent rigorous biocompatibility testing. Studies demonstrated its exceptional safety profile: no toxicity in cell cultures (HeLa, L-cells, WI-38), absence of pyrogenicity in guinea pigs, and minimal inflammatory response upon subcutaneous implantation in rat and pig models. Histological examinations revealed only fine vascularized fibrous encapsulation, confirming biocompatibility [1] [8]. These early investigations established HPMA’s fundamental suitability for in vivo applications, laying the groundwork for its therapeutic evolution.

The conceptual leap from plasma expander to drug carrier emerged from systematic structure-property studies. Researchers synthesized a series of N-substituted methacrylamides, seeking monomers with optimal stability and crystallinity for purification. HPMA emerged as the ideal candidate due to its crystalline structure, hydrolytically stable amide bonds, and α-carbon substitution preventing unplanned biodegradation [1]. The critical innovation came in April 1974 with the filing of two landmark patent applications covering the synthesis of HPMA copolymers containing oligopeptide sequences and their application as carriers for biologically active compounds [1] [8]. This marked the birth of HPMA copolymers as functional drug delivery platforms.

Table 1: Key Early Milestones in HPMA Copolymer Development

YearMilestone AchievementSignificanceReference
1973First synthesis of poly(HPMA)Established synthetic feasibility and basic polymer properties [1]
1974Patent filings for HPMA-drug carriersConceptual foundation for polymeric drug delivery systems [1] [8]
1977First HPMA copolymer-drug conjugate (sulfonylurea)Proof-of-concept for covalent drug-polymer linkage [1]
1978First HPMA-protein conjugates (insulin, chymotrypsin)Expanded application to biologics delivery [1]
1981Enzymatic drug release demonstrated in vivoValidation of lysosomotropic delivery concept [1]

The late 1970s witnessed the creation of the first functional HPMA-drug conjugates. The initial conjugate, presented in 1977, linked N-(4-aminobenzenesulfonyl)-N′-butylurea (a sulfonylurea derivative) to the HPMA backbone [1]. Two synthetic strategies emerged: copolymerization of HPMA with polymerizable drug derivatives and polymer-analogous reactions attaching drugs to pre-formed reactive copolymers. Simultaneously, pioneering work commenced on HPMA-protein hybrids. Conjugates with insulin (1978) and chymotrypsin (1979-1981) demonstrated retained biological activity post-conjugation, while the latter showcased the critical principle of enzymatically triggered drug release – chymotrypsin cleaved p-nitroanilide derivatives of phenylalanine or tyrosine from the polymer side-chains [1]. This era established HPMA copolymers as versatile carriers capable of modulating drug pharmacokinetics and enabling targeted release mechanisms.

Pioneering Contributions of the Kopeček Laboratory in Macromolecular Therapeutics

The research group led by Professor Jindřich Kopeček stands as the central architect in transforming HPMA copolymers from laboratory curiosities into sophisticated therapeutic platforms. Beginning at the Institute of Macromolecular Chemistry in Prague and continuing at the University of Utah, Kopeček’s team formulated a comprehensive, interdisciplinary approach addressing every facet of macromolecular therapeutics. Their foundational contribution was establishing the lysosomotropic drug delivery paradigm. Recognizing that water-soluble polymers enter cells predominantly via endocytosis and traffic to lysosomes, they designed biodegradable linkers responsive to lysosomal enzymes. Meticulous screening identified the tetrapeptide Gly-Phe-Leu-Gly (GFLG) as the optimal spacer, cleavable by lysosomal cysteine proteases (e.g., cathepsin B) yet stable in plasma. This spacer became the gold standard for HPMA-based prodrugs, enabling intracellular release of doxorubicin, camptothecins, and other agents from the carrier [1] [7] [9].

A second transformative contribution was the conceptualization and implementation of active targeting. In the early 1980s, Kopeček's team synthesized HPMA copolymer-doxorubicin conjugates bearing galactosamine (FCE28069). This moiety engaged the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, directing the conjugate to liver parenchymal cells. This represented the first synthetic, multivalent natural mimetic conjugate designed for receptor-mediated targeting. Biodistribution studies in rats confirmed enhanced liver accumulation compared to non-targeted counterparts [4] [7]. This work laid the blueprint for incorporating diverse targeting ligands (antibodies, peptides, carbohydrates) into HPMA architectures.

Table 2: Evolution of Key Design Concepts from Kopeček Laboratory

ConceptTime PeriodKey InnovationImpact
Lysosomotropic Delivery1970s-1980sGFLG enzymatically cleavable spacerEnabled intracellular drug release; basis for PK1/PK2
Receptor-Mediated Targeting1980sGalactosamine for ASGPR; Antibodies (1985)Introduced active targeting to polymer-drug conjugates
Combination TherapyMid-1990sPolymer-bound drug + photosensitizerPioneered macromolecular combination therapeutics
Drug-Free Macromolecular Therapeutics (DFMT)2010s-PresentReceptor crosslinking inducing apoptosisNew paradigm eliminating need for cytotoxic drug payload

Kopeček's vision extended beyond conventional drug delivery. In the mid-1990s, his laboratory pioneered combination therapy using polymer-bound drugs. They co-administered an HPMA copolymer-doxorubicin conjugate with an HPMA copolymer conjugate of the photosensitizer meso-chlorin e6 (Ce6). This strategy exploited the EPR effect for tumor accumulation, followed by light activation of Ce6 to generate cytotoxic singlet oxygen, synergizing with the chemotherapeutic action of released doxorubicin [1] [7]. More recently, Kopeček's group has championed a revolutionary shift: Drug-Free Macromolecular Therapeutics (DFMT). This paradigm eliminates the need for traditional cytotoxic drugs. Instead, apoptosis is initiated solely through biorecognition and crosslinking of cell surface receptors. For example, bispecific engagers combining anti-CD20 antibodies (e.g., obinutuzumab) with morpholino oligonucleotides induce clustering of CD20 receptors upon binding a complementary multivalent effector (e.g., HSA-(MORF2)X). This triggers simultaneous Type I (calcium influx, caspase activation) and Type II (actin remodeling, lysosome disruption) apoptotic pathways, demonstrating potent activity against B-cell malignancies in vitro and in vivo [3] [5] [9]. This innovation represents a fundamental rethinking of macromolecular therapeutics.

Evolution of HPMA Copolymers in Clinical Translation: Preclinical to Phase I Trials

The translation of HPMA copolymer conjugates from promising preclinical models to human clinical evaluation marked a critical phase in their evolution. This process confronted and sought to overcome the "molecular weight dilemma": High molecular weight (HMW) polymers (> 40 kDa) exhibit prolonged circulation and enhanced EPR effect but risk accumulation in organs like liver and spleen due to exceeding the renal threshold (~45 kDa for linear HPMA). Low molecular weight (LMW) polymers (< 40 kDa) clear renally but have suboptimal tumor accumulation. Preclinical pharmacokinetic studies using 125I-labeled HPMA copolymers quantified this relationship: Linear polymers below ~70 kDa appeared in urine, while branched structures (e.g., stars) around 50 kDa were retained, highlighting the role of polymer architecture flexibility [6] [8]. Solutions involved designing backbone-degradable HPMA copolymers using crosslinkers cleaved by systemic or tumor-associated enzymes, allowing in vivo breakdown to renal-clearable fragments post-drug delivery [7] [9].

The first HPMA copolymer conjugate to enter clinical trials was PK1 (FCE28068), an HPMA copolymer-Gly-Phe-Leu-Gly-doxorubicin conjugate. Spearheaded by Pharmacia (with critical preclinical work by Duncan, Kopeček, et al.), a Phase I trial commenced in 1994. This study enrolled patients with various solid tumors refractory to conventional therapy. PK1 demonstrated significantly reduced cardiotoxicity compared to free doxorubicin, a major dose-limiting toxicity of the parent drug. The conjugate enabled administration of doxorubicin equivalents up to 320 mg/m² (compared to the standard 60-75 mg/m² for free doxorubicin), primarily revealing manageable myelosuppression as the dose-limiting toxicity. While objective tumor responses were observed, the trial confirmed the biocompatibility and altered pharmacokinetics of the macromolecular prodrug [4] [10]. This landmark trial validated the entire concept of synthetic polymer-drug conjugates as clinically viable entities.

Building on PK1, the targeted conjugate PK2 (FCE28069) entered Phase I trials shortly after. PK2 incorporated approximately 1.5 mol% galactosamine onto the same HPMA copolymer-GFLG-doxorubicin backbone as PK1. Designed for hepatocellular carcinoma (HCC), it aimed to exploit both the EPR effect and ASGPR-mediated uptake by hepatocytes and HCC cells. Imaging studies using 123I-labeled PK2 confirmed preferential liver accumulation in patients. The trial demonstrated safety and proof-of-concept for receptor-mediated targeting, achieving some disease stabilization. However, challenges emerged, including saturable hepatic uptake and competition with endogenous ASGPR ligands, highlighting the complexities of translating targeted delivery from rodents to humans [4]. Subsequently, other HPMA conjugates reached clinical evaluation:

  • HPMA copolymer-camptothecin (MAG-CPT): Exploiting the EPR effect for solid tumors.
  • HPMA copolymer-paclitaxel (PNU 166945): Improving solubility of the highly hydrophobic taxane.
  • HPMA copolymer-platinate (AP5280): Utilizing a platinum (IV) prodrug strategy.These trials collectively reinforced the improved safety profiles (higher MTD) and altered pharmacokinetics of polymer-bound drugs but underscored the need for enhanced tumor targeting efficacy beyond passive EPR [4] [7].

Properties

CAS Number

40704-75-4

Product Name

N-(2-Hydroxypropyl)methacrylamide

IUPAC Name

N-(2-hydroxypropyl)-2-methylprop-2-enamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10)

InChI Key

OKPYIWASQZGASP-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C(=C)C)O

Canonical SMILES

CC(CNC(=O)C(=C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.